![molecular formula C26H29N3O8 B554317 Z-Lys(Z)-OSu CAS No. 21160-83-8](/img/structure/B554317.png)
Z-Lys(Z)-OSu
Overview
Description
Z-Lys(Z)-OSu, also known as Nα-benzyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a protected lysine derivative commonly used in peptide synthesis. The compound features two benzyloxycarbonyl (Z) protecting groups on the lysine side chain and an N-hydroxysuccinimide (OSu) ester, which facilitates the coupling of lysine to other amino acids or peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(Z)-OSu typically involves the following steps:
Protection of Lysine: L-lysine is first protected by reacting with benzyloxycarbonyl chloride (Cbz-Cl) to form Nα-benzyloxycarbonyl-L-lysine.
Second Protection: The Nε-amino group of the lysine is then protected with another benzyloxycarbonyl group, resulting in Nα-benzyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-lysine are protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Purification: The protected lysine derivatives are purified using crystallization or chromatography techniques.
Activation and Isolation: The final activation step involves the reaction with N-hydroxysuccinimide and a coupling agent, followed by isolation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Z-Lys(Z)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The benzyloxycarbonyl protecting groups can be removed under acidic or hydrogenolytic conditions to yield free lysine.
Common Reagents and Conditions
Substitution: Reactions typically involve nucleophiles such as amino acids or peptides in the presence of a base like triethylamine.
Major Products
Peptide Formation: The primary product of substitution reactions is a peptide bond between lysine and another amino acid or peptide.
Free Lysine: Deprotection reactions yield free lysine after the removal of protecting groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₂₆H₂₉N₃O₈
- Molecular Weight : Approximately 477.51 g/mol
- CAS Number : 21160-83-8
The compound features two benzyloxycarbonyl (Z) protecting groups on the lysine side chain and an N-hydroxysuccinimide (OSu) ester that facilitates coupling with other amino acids or peptides. This dual protection strategy enhances its stability during reactions while allowing selective activation of lysine residues.
Peptide Synthesis
Z-Lys(Z)-OSu is extensively utilized in the synthesis of peptides due to its ability to selectively protect lysine residues. The mechanism involves:
- Formation of Amide Bonds : The N-hydroxysuccinimide ester group reacts with nucleophiles, such as amino groups on peptides, facilitating the formation of stable amide bonds.
- Controlled Assembly : The benzyloxycarbonyl groups prevent unwanted side reactions, enabling precise and efficient peptide synthesis.
Synthetic Routes
The synthesis typically involves:
- Protection of L-lysine using benzyloxycarbonyl chloride.
- Activation with N-hydroxysuccinimide and coupling agents like dicyclohexylcarbodiimide (DCC) to form this compound.
Biological Research
In biological applications, this compound plays a crucial role in modifying proteins and peptides for various studies:
- Protein-Protein Interactions : It enables researchers to investigate interactions between proteins by incorporating modified lysine residues.
- Enzyme Mechanisms : The compound assists in elucidating the mechanisms of enzymes by allowing selective modification of active sites.
Pharmaceutical Applications
This compound is valuable in the pharmaceutical industry for developing peptide-based therapeutics:
- Peptide Therapeutics : Its ability to selectively protect lysine residues makes it ideal for producing high-purity peptides used in drug formulations.
- Diagnostic Agents : The compound is also employed in synthesizing diagnostic agents that target specific biomolecules.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Peptide Design and Stability :
-
Histone Deacetylase Modulation :
- Research indicates that this compound can interact with histone deacetylases (HDACs), influencing gene expression by altering acetylation states of histones, which is critical in cancer research.
- Therapeutic Implications :
Mechanism of Action
The mechanism of action of Z-Lys(Z)-OSu involves the formation of stable amide bonds with nucleophiles, such as amino groups on peptides or proteins. The N-hydroxysuccinimide ester group is highly reactive, facilitating the coupling reaction. The benzyloxycarbonyl protecting groups prevent unwanted side reactions during synthesis, ensuring the selective incorporation of lysine residues .
Comparison with Similar Compounds
Similar Compounds
Nα-benzyloxycarbonyl-L-lysine (Z-Lys): Similar to Z-Lys(Z)-OSu but lacks the N-hydroxysuccinimide ester group.
Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine (Z-Lys(Boc)): Features a tert-butoxycarbonyl (Boc) protecting group instead of a second benzyloxycarbonyl group.
Uniqueness
This compound is unique due to its dual benzyloxycarbonyl protection and the presence of an N-hydroxysuccinimide ester group, which makes it highly reactive and suitable for peptide coupling reactions. This combination of features allows for precise and efficient peptide synthesis, making it a valuable tool in chemical and biological research .
Biological Activity
Z-Lys(Z)-OSu, also known as Z-Lys(boc)-OSu, is a derivative of the amino acid lysine that plays a significant role in various biochemical and therapeutic applications. This compound is characterized by its unique protective groups and its ability to interact with biological systems, particularly in the context of peptide synthesis and histone deacetylase (HDAC) modulation.
Chemical Structure and Properties
- Molecular Formula : C₂₆H₂₉N₃O₈
- Molecular Weight : Approximately 477.51 g/mol
- CAS Number : 21160-83-8
The structure of this compound includes:
- A tert-butyloxycarbonyl (Boc) group protecting the alpha-amino group.
- A benzyloxycarbonyl (Z) group protecting the epsilon-amino group.
- An N-hydroxysuccinimide (OSu) ester, which serves as a reactive moiety facilitating amide bond formation during peptide synthesis.
Interaction with Histone Deacetylases (HDACs)
This compound exhibits significant biological activity through its interaction with HDACs. This interaction is crucial because HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By modulating HDAC activity, this compound can influence gene expression and protein function, impacting various cellular processes such as:
- Gene Regulation : Altering the acetylation status of histones can lead to changes in gene expression profiles.
- Cellular Signaling : Modifications in protein acetylation can affect signaling pathways involved in cell growth and differentiation.
Therapeutic Implications
Research indicates that compounds like this compound could have therapeutic implications in diseases characterized by dysregulated acetylation, such as cancer. By inhibiting HDACs, this compound may promote a more open chromatin structure, facilitating gene expression associated with tumor suppression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar lysine derivatives:
Compound Name | CAS Number | Key Features |
---|---|---|
N-Boc-Lysine | 34404-36-9 | Basic lysine derivative with Boc protection only |
Z-Lys-OH | 34404-36-8 | Lysine derivative without OSu activation |
Boc-Ala-OSu | 34404-36-7 | Alanine derivative featuring similar protective groups |
Boc-Gly-OSu | 34404-36-6 | Glycine derivative with OSu activation |
The dual protection strategy of this compound combined with its reactivity due to the OSu group makes it particularly effective for peptide synthesis while maintaining stability during reactions.
Case Studies and Research Findings
- Histone Acetylation Studies : In vitro studies have demonstrated that this compound can effectively increase histone acetylation levels in cultured cells, leading to enhanced transcription of genes associated with cell cycle regulation and apoptosis .
- Peptide Synthesis Applications : Research has shown that this compound is a valuable building block in solid-phase peptide synthesis (SPPS), enabling the efficient construction of peptides with specific sequences necessary for therapeutic applications .
- Cancer Therapeutics : A study highlighted the potential of HDAC inhibitors, including derivatives like this compound, in treating various cancers by restoring normal gene expression patterns disrupted by aberrant acetylation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,6-bis(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOAUCZIIQFZMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21160-83-8 | |
Record name | NSC250409 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Z-Lys(Z)-OSu in the synthesis of the analgesic dipeptide derivatives?
A1: this compound acts as a protected and activated form of lysine. The protecting groups (Z) prevent unwanted side reactions, and the succinimide ester (OSu) makes the carboxyl group of lysine more reactive, enabling efficient peptide bond formation with the amino group of the tryptophan derivative. []
Q2: Why are protecting groups like "Z" necessary in peptide synthesis?
A2: Protecting groups are crucial in peptide synthesis to prevent unwanted reactions between reactive groups on the amino acids. In this case, the "Z" groups protect the amine groups of lysine. Without these protecting groups, the lysine could react at unwanted sites leading to a mixture of products instead of the desired dipeptide. []
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